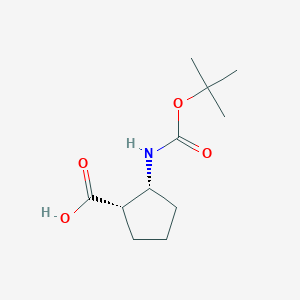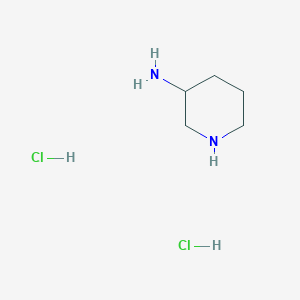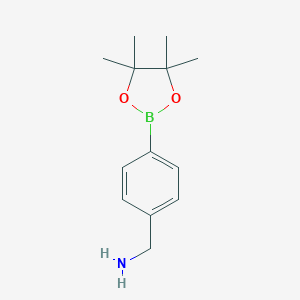
Ácido 3-aminooxetano-3-carboxílico
Descripción general
Descripción
3-Aminooxetane-3-carboxylic acid is an important intermediate in biomedicine and can be widely used in various drug syntheses . It has a small molecular weight and a unique structure, which can derive a variety of downstream products with a wide range of uses .
Molecular Structure Analysis
The molecular structure of 3-Aminooxetane-3-carboxylic acid is represented by the formula C4H7NO3 . The molecular weight is 117.10 .Chemical Reactions Analysis
3-Aminooxetanes, such as 3-Aminooxetane-3-carboxylic acid, are versatile 1,3-amphoteric molecules that have demonstrated reactivity towards polarized π-systems in a diverse range of intermolecular [3 + 2] annulations . These reactions not only enrich the reactivity of oxetanes but also provide convergent access to valuable heterocycles .Physical and Chemical Properties Analysis
3-Aminooxetane-3-carboxylic acid is a solid substance . It has a melting point of 205-210℃ . The boiling point is predicted to be 282.4±40.0 °C .Aplicaciones Científicas De Investigación
Descubrimiento y desarrollo de fármacos
Ácido 3-aminooxetano-3-carboxílico: juega un papel significativo en el descubrimiento de fármacos, particularmente en el diseño de nuevos compuestos farmacéuticos. Su incorporación a las moléculas de fármacos puede mejorar sus propiedades fisicoquímicas, como la estabilidad metabólica y la lipofilia . Por ejemplo, se ha utilizado en la síntesis de un inhibidor de la cinasa C-kit, donde su motivo de 3-amino-oxetano contribuyó a la eficacia del fármaco .
Mejora de la biodisponibilidad
Se sabe que el anillo oxetano, al que pertenece el This compound, mejora la biodisponibilidad oral de los fármacos. Esto se logra reduciendo la basicidad de los átomos de nitrógeno adyacentes, lo que puede reducir la lipofilia general del fármaco .
Rigidez estructural en química medicinal
En química medicinal, el anillo oxetano imparte rigidez estructural a las moléculas. Esta rigidez puede ser crucial para la afinidad de unión y la especificidad de los fármacos hacia sus objetivos biológicos .
Bioisóstero para grupos dimetil y carbonilo
Como un bioisóstero, el This compound puede reemplazar los grupos dimetil y carbonilo en compuestos medicinales. Esta sustitución puede conducir a fármacos más metabólicamente estables con lipofilia neutra .
Quimioterapia contra el cáncer
Los fármacos que contienen oxetano, como el taxol y sus derivados, han sido aprobados para la quimioterapia contra el cáncer. La parte oxetano es esencial para interrumpir las funciones de los microtúbulos de proteínas, que son críticas durante la división celular en las células cancerosas .
Síntesis de inhibidores de cinasas
El compuesto se ha utilizado en la síntesis de inhibidores de cinasas, que son una clase de fármacos que pueden interferir con las vías de señalización involucradas en la proliferación de células cancerosas .
Herramienta de investigación en síntesis orgánica
En síntesis orgánica, el This compound se utiliza como un bloque de construcción para construir moléculas complejas. Su estructura única permite la introducción de funcionalidades novedosas en compuestos sintéticos .
Nanotecnología e investigación de polímeros
Los ácidos carboxílicos, incluido el This compound, encuentran aplicaciones en la nanotecnología y la investigación de polímeros. Se pueden utilizar para modificar superficies, crear nuevos materiales con propiedades específicas y como precursores de biopolímeros
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes serious eye irritation . In case of eye contact, rinse cautiously with water for several minutes and remove contact lenses if present . If swallowed, call a poison center or doctor/physician if you feel unwell .
Direcciones Futuras
3-Aminooxetanes, such as 3-Aminooxetane-3-carboxylic acid, are a new family of stable and readily available 1,3-amphoteric molecules . They are bench-stable and either commercially available or easily accessible . Their amphoteric reactivity has not been appreciated previously . Therefore, the discovery of new amphoteric reactivity remains highly desirable .
Mecanismo De Acción
Target of Action
It is known to be a significant intermediate in the synthesis of various pharmaceutical compounds .
Mode of Action
As an intermediate, it likely interacts with other compounds to form complex structures, contributing to the overall efficacy of the final pharmaceutical product .
Result of Action
As an intermediate in drug synthesis, its effects would largely depend on the final compound it contributes to forming .
Propiedades
IUPAC Name |
3-aminooxetane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c5-4(3(6)7)1-8-2-4/h1-2,5H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRNYRAHXDUNKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00567103 | |
| Record name | 3-Aminooxetane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00567103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138650-24-5 | |
| Record name | 3-Aminooxetane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00567103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-aminooxetane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Aminooxetane-3-carboxylic acid in the development of the C-kit kinase inhibitor 16?
A1: 3-Aminooxetane-3-carboxylic acid serves as the key building block for incorporating the 3-amino-oxetane motif found in the C-kit kinase inhibitor 16. [] The synthesis involved protecting the acid group with Boc (tert-butyloxycarbonyl), coupling the protected molecule (27) with another intermediate (28), and finally removing the Boc protection to yield the final inhibitor 16. [] This highlights the utility of 3-Aminooxetane-3-carboxylic acid in constructing more complex molecules with potential therapeutic applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S)-3-[4-(Aminomethyl)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid](/img/structure/B111777.png)




![7-Amino-4,5-dihydro-5-oxo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B111821.png)


![(3AR,4S,9BS)-3A,4,5,9B-Tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid](/img/structure/B111853.png)
![(3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111854.png)
![(3aR,4S,9bS)-8-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111856.png)
